Amisulpride Impurity B, known chemically as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, has the molecular formula CHNOS and a molecular weight of 355.45 g/mol. This compound is primarily recognized for its role in pharmaceutical research, specifically in the study of impurity profiles within amisulpride formulations. It serves as a critical reference point for developing analytical methods aimed at determining the purity and stability of amisulpride in various formulations .
Amisulpride Impurity B is synthesized as a byproduct during the production of amisulpride, an atypical antipsychotic medication used primarily for treating schizophrenia. The impurity's presence is significant enough to warrant detailed analysis and characterization to ensure the safety and efficacy of pharmaceutical products containing amisulpride .
This compound falls under the category of pharmaceutical impurities, specifically those that arise in the synthesis of active pharmaceutical ingredients. Its classification is crucial for regulatory compliance, as impurities can affect drug quality and patient safety.
The synthesis of Amisulpride Impurity B involves several established routes, typically beginning with precursor compounds such as 4-amino-2-methoxybenzoic acid derivatives. The methods can be broadly categorized based on the starting materials used:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and minimize byproducts. For example, using an alcohol mixed solvent under alkaline conditions has been shown to improve reaction efficiency .
Amisulpride Impurity B features a complex structure characterized by several functional groups:
This unique arrangement contributes to its chemical behavior and interactions within biological systems.
Amisulpride Impurity B participates in various chemical reactions typical of amine and sulfonamide compounds:
Common reagents used in these reactions include sodium tungstate for oxidation and sodium borohydride for reduction processes. These reactions are essential for modifying the compound for further studies or applications .
Amisulpride Impurity B acts primarily as a dopamine D2 and D3 receptor antagonist. This mechanism is crucial in its role in modulating dopaminergic activity within the brain, particularly in areas associated with mood regulation and psychotic symptoms.
The biochemical pathways influenced by this compound include:
Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess these properties accurately .
Amisulpride Impurity B is primarily utilized in scientific research settings. Its applications include:
Amisulpride Impurity B, chemically designated as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a structurally defined process-related impurity encountered during the synthesis of the antipsychotic drug amisulpride. Identified by the CAS Registry Number 148516-54-5, this compound carries significant regulatory importance in pharmaceutical manufacturing. The impurity is characterized by the molecular formula C₁₆H₂₅N₃O₄S and a molecular weight of 355.45 g/mol, distinguishing it from the parent drug molecule through specific structural alterations [2] [4]. As a pharmacopeial-standard impurity specified in the European Pharmacopoeia (EP), it serves as a critical analytical benchmark for assessing the purity profile of amisulpride drug substances and products [4].
Amisulpride Impurity B represents a chemical variant of the parent drug where the methyl group attached to the benzamide oxygen is absent, resulting in a hydroxy substitution instead of the methoxy group present in amisulpride. This structural modification is reflected in its SMILES notation: O=C(NCC1N(CC)CCC1)C2=CC(S(=O)(CC)=O)=C(N)C=C2O [4]. The impurity exhibits stereochemical complexity at the pyrrolidine ring, existing as a racemic mixture designated by the (2RS) configuration in its IUPAC name [2].
The compound typically presents as a white to off-white crystalline powder and is supplied with comprehensive characterization data compliant with regulatory guidelines. Its identification is mandated in pharmaceutical analysis due to its potential to form during synthesis or storage. Regulatory submissions (including ANDA and DMF filings) require strict control of this impurity within established thresholds, underscoring its significance in drug approval processes [2] [4].
Table 1: Chemical Identifiers of Amisulpride Impurity B
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 148516-54-5 | [2][4] |
HBr Salt CAS | 2437254-41-4 | |
Molecular Formula | C₁₆H₂₅N₃O₄S | [2][4] |
Molecular Weight | 355.45 g/mol | [4] |
Synonyms | Desmethyl Amisulpride; EP Impurity B | [4] |
HSN Code | 38229010 | |
IUPAC Name | 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide | [2] |
The impurity is classified under HSN Code 38229010 (products of chemical industries) and originates primarily from manufacturing facilities in India, which serve as key production hubs for global pharmaceutical reference standards . Its regulatory status as a pharmacopeial impurity necessitates the availability of certified reference materials with documented traceability to EP standards, enabling accurate quantification during quality testing procedures [2].
Within pharmaceutical quality systems, Amisulpride Impurity B fulfills several critical functions:
Analytical Method Development and Validation: Certified reference materials of this impurity enable precise calibration of chromatographic systems (HPLC/UPLC) for specificity, accuracy, and detection limit studies. Its use is indispensable during analytical method transfers between laboratories to ensure consistency in impurity detection capabilities [2] [4].
Batch Release Testing: As a specified impurity in regulatory monographs, it requires routine monitoring in every amisulpride drug substance batch. Quality control laboratories employ validated methods to quantify this impurity against qualified reference standards to confirm compliance with International Council for Harmonisation (ICH) thresholds (typically ≤0.15%) [2].
Stability Studies: Tracking the level of Impurity B during accelerated and long-term stability studies provides crucial data on degradation pathways. Increasing levels over time may indicate hydrolytic degradation mechanisms, informing appropriate storage conditions and shelf-life determinations [4].
Manufacturing Process Optimization: Detection patterns of Impurity B serve as a critical process performance indicator. Synthetic chemists utilize impurity profiling data to identify reaction steps generating this byproduct (typically during ester hydrolysis or amidation), enabling process refinements to minimize its formation [2] [5].
Table 2: Common Co-Impurities in Amisulpride Synthesis
Impurity Designation | CAS Number | Molecular Formula | Chemical Relationship to Impurity B |
---|---|---|---|
Amisulpride (Parent) | 71675-85-9 | C₁₇H₂₇N₃O₄S | Methylated analogue of Impurity B |
EP Impurity A | 26116-12-1 | C₇H₁₆N₂ | Pyrrolidine precursor |
EP Impurity C | 176849-91-5 | C₁₅H₂₂IN₃O₂ | Iodinated intermediate derivative |
EP Impurity D | 71676-00-1 | C₁₆H₂₅N₃O₄S | Isomeric form with different sulfonyl position |
EP Impurity F | 71676-01-2 | C₁₇H₂₇N₃O₅S | Carboxylic acid derivative |
EP Impurity G | 148516-68-1 | C₁₇H₂₇N₃O₄S | N-Ethyl variant |
Suppliers provide this impurity with detailed Certificates of Analysis (CoA) documenting identity (via FTIR and NMR), purity (HPLC/LC-MS), and quantitative results from orthogonal analytical techniques. The CoA establishes traceability against pharmacopeial standards and confirms compliance with acceptance criteria for chromatographic resolution, peak symmetry, and mass balance during pharmaceutical testing [2] [4]. Its primary application lies in enabling pharmaceutical manufacturers to meet stringent regulatory requirements for impurity profiling throughout the drug development lifecycle—from preclinical formulation development through post-approval commercial production [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7